molecular formula C9H10ClNO2 B15229743 Ethyl 3-chloro-6-methylpicolinate

Ethyl 3-chloro-6-methylpicolinate

Cat. No.: B15229743
M. Wt: 199.63 g/mol
InChI Key: HMQQHSFZJYXGDE-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-6-methylpicolinate is a chemical compound with the molecular formula C9H10ClNO2. It is a derivative of picolinic acid and is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a chlorine atom, a methyl group, and an ethyl ester group attached to a pyridine ring.

Preparation Methods

Ethyl 3-chloro-6-methylpicolinate can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloro-6-methylpyridine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Ethyl 3-chloro-6-methylpicolinate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases such as sodium hydroxide, acids such as hydrochloric acid, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-chloro-6-methylpicolinate has several scientific research applications:

    Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. It serves as a building block for the preparation of more complex compounds.

    Biology: In biological research, this compound is used to study the effects of picolinic acid derivatives on cellular processes. It can be used to investigate the role of these compounds in metabolic pathways and enzyme activities.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties.

    Industry: this compound is used in the production of agrochemicals, such as herbicides and pesticides. .

Mechanism of Action

The mechanism of action of ethyl 3-chloro-6-methylpicolinate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Ethyl 3-chloro-6-methylpicolinate can be compared with other similar compounds, such as:

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Its versatility in various applications makes it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

ethyl 3-chloro-6-methylpyridine-2-carboxylate

InChI

InChI=1S/C9H10ClNO2/c1-3-13-9(12)8-7(10)5-4-6(2)11-8/h4-5H,3H2,1-2H3

InChI Key

HMQQHSFZJYXGDE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=N1)C)Cl

Origin of Product

United States

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